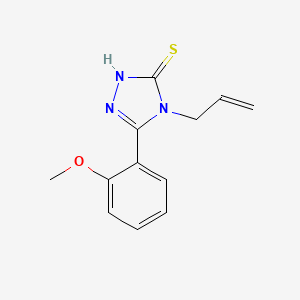

4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Descripción

The compound 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted with an allyl group at position 4, a 2-methoxyphenyl group at position 5, and a thiol group at position 2. The allyl and methoxyphenyl substituents confer distinct electronic and steric properties, influencing solubility, reactivity, and target binding.

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-3-8-15-11(13-14-12(15)17)9-6-4-5-7-10(9)16-2/h3-7H,1,8H2,2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRJSPFDWWPZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351264 | |

| Record name | 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-30-4 | |

| Record name | 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an appropriate base, such as sodium hydroxide, to yield the desired triazole compound.

Industrial Production Methods

While specific industrial production methods for 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form the corresponding disulfide.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Antifungal Activity

One of the primary applications of 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is its antifungal properties. Studies have demonstrated that this compound exhibits significant activity against various fungal pathogens, making it a candidate for developing new antifungal agents.

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of triazole compounds showed promising results against Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Agricultural Applications

The compound has also been explored for its potential use as a fungicide in agriculture. Its effectiveness against plant pathogens can help in managing crop diseases.

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Botrytis cinerea | 100 | 85 |

| Fusarium oxysporum | 200 | 90 |

| Rhizoctonia solani | 150 | 80 |

Pharmaceutical Development

Research indicates that triazole derivatives have potential as anti-inflammatory and anticancer agents. The ability of 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol to inhibit certain enzymes involved in inflammatory pathways has been documented.

Case Study:

In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This suggests a possible application in treating inflammatory diseases.

The biological activity of this compound extends beyond antifungal properties. It has been investigated for its antioxidant properties and potential neuroprotective effects.

Research Findings:

A study highlighted in Bioorganic & Medicinal Chemistry Letters found that triazole compounds could scavenge free radicals effectively, indicating their potential use in neurodegenerative disease management.

Mecanismo De Acción

The mechanism of action of 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and glucosamine-6-phosphate synthase, which are essential for bacterial growth and survival. Additionally, it can interfere with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.

Comparación Con Compuestos Similares

Physicochemical and Structural Analysis

Molecular Weight and Solubility

*Estimated based on structural similarity.

Electronic and Steric Effects

- Bulkiness: Phenoxyethyl or cyclohexylethyl groups may limit access to hydrophobic binding pockets but improve specificity.

Actividad Biológica

4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 23195-30-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activities, particularly focusing on its anticancer, antimicrobial, and other pharmacological properties.

- Molecular Formula : C₁₂H₁₃N₃OS

- Molecular Weight : 247.32 g/mol

- Structure : The compound features a triazole ring with a thiol group and an allyl side chain, contributing to its reactivity and biological properties.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can induce apoptosis in various cancer cell lines:

- Cell Lines Tested :

- Human melanoma IGR39

- Triple-negative breast cancer MDA-MB-231

- Pancreatic carcinoma Panc-1

The cytotoxicity of these compounds was evaluated using the MTT assay, revealing that many derivatives exhibit higher cytotoxicity against melanoma cells compared to others .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. The compound showed effectiveness against a range of bacteria and fungi. Its structure allows it to interact with microbial enzymes and disrupt cellular processes:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Candida albicans | Moderate inhibition |

These findings suggest that the presence of the thiol group enhances the antimicrobial efficacy of triazole compounds .

Other Pharmacological Effects

The compound has been investigated for additional biological activities:

- Antitubercular Activity : Some studies indicate potential against Mycobacterium tuberculosis, although less effective than established drugs like rifampicin .

- Hypoglycemic Effects : Preliminary research suggests that certain triazole derivatives may have blood sugar-lowering effects, warranting further investigation into their use in diabetes management .

The biological activity of 4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is attributed to its ability to form reactive thiol groups that can interact with various biomolecules:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it can lead to reduced tumor growth.

- Interaction with DNA : Some studies suggest that triazole derivatives may bind to DNA or RNA structures, interfering with replication and transcription processes.

Case Studies

-

Study on Anticancer Activity :

A study published in Pharmaceutical Research evaluated the cytotoxic effects of various triazole derivatives on melanoma cells. Among them, compounds bearing a thiol group displayed superior activity compared to their non-thiol counterparts . -

Antimicrobial Efficacy Study :

Another research highlighted the antibacterial activity of several triazole derivatives against resistant strains of bacteria. The study concluded that modifications at the phenyl ring significantly influenced antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.